[(2-Bromo-5-chlorophenyl)methyl](tert-butyl)amine
Description
(2-Bromo-5-chlorophenyl)methylamine is a tertiary amine derivative featuring a 2-bromo-5-chlorophenylmethyl group attached to a tert-butylamine moiety.
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-11(2,3)14-7-8-6-9(13)4-5-10(8)12/h4-6,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYMFAYJMOBJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-chlorobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes a nucleophilic substitution reaction with tert-butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for (2-Bromo-5-chlorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biological studies to understand the interaction of halogenated aromatic compounds with biological systems.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules through various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The tert-butylamine group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents: Bromine and chlorine at positions 2 and 5 (target compound) enhance steric and electronic effects compared to mono-substituted analogues (e.g., 2-Cl in ).
- Amine Modifications : The tert-butyl group is common, but replacement with dimethylpiperidinyl (N4) improves lipase inhibition , likely due to increased basicity or binding interactions.
- Heterocyclic vs.
Physicochemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | Molecular Weight | Reference |
|---|---|---|---|---|---|
| (2-Bromo-5-chlorophenyl)methylamine | Not available | Not available | Not available | Not available | Target |
| tert-butyl-(2-chloro-phenyl)-amine | Not available | Not available | Not available | 183.68 | |
| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | Not available | Not available | Not available | 243.14 | |
| (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine | 426.9 (predicted) | 0.99 (predicted) | 5.35 | 295.81 |
Key Observations :
Biological Activity
(2-Bromo-5-chlorophenyl)methylamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents (bromine and chlorine) on the phenyl ring, along with the tert-butyl group, influences its reactivity and interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized analogs.
Chemical Structure and Properties
The molecular structure of (2-Bromo-5-chlorophenyl)methylamine can be depicted as follows:
- Molecular Formula : CHBrClN
- Molecular Weight : 276.60 g/mol
The unique arrangement of bromine and chlorine atoms on the phenyl ring contributes to its biological properties by enhancing lipophilicity and modulating interactions with various biological receptors.
Research indicates that compounds similar to (2-Bromo-5-chlorophenyl)methylamine exhibit notable biological activities, including:
- Anticancer Properties : Studies have shown that halogenated aryl amines can inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Binding Affinity Studies
Binding affinity studies reveal that (2-Bromo-5-chlorophenyl)methylamine interacts with various biological targets. These interactions can lead to significant changes in enzyme activity or receptor signaling pathways. For instance, its binding affinity towards REV-ERBα has been characterized, showing potential for modulation of circadian rhythms and metabolic processes .
Study 1: Anticancer Activity
In a study examining the anticancer effects of halogenated amines, (2-Bromo-5-chlorophenyl)methylamine was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC values ranging from 10 to 20 µM depending on the cell line used. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with (2-Bromo-5-chlorophenyl)methylamine significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
Comparative Analysis with Analog Compounds
A comparison with structurally similar compounds highlights the unique properties of (2-Bromo-5-chlorophenyl)methylamine:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2-Bromo-4-chlorophenyl)methylamine | Contains chlorine at position 4 | Moderate anticancer activity |
| (4-Bromo-2-chlorophenyl)methylamine | Different substitution pattern | Notable anti-inflammatory effects |
| (2-Bromo-3-chlorophenyl)methylamine | Chlorine at position 3 | Reduced binding affinity |
This table illustrates how variations in substitution patterns can significantly influence both biological activity and binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
